molecular formula C11H8Br2N2 B15159755 6-Bromo-6'-(bromomethyl)-2,2'-bipyridine CAS No. 656258-97-8

6-Bromo-6'-(bromomethyl)-2,2'-bipyridine

Cat. No.: B15159755
CAS No.: 656258-97-8
M. Wt: 328.00 g/mol
InChI Key: ZLNTZFCZIUULHP-UHFFFAOYSA-N
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Description

6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6’-(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2,2’-bipyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.

    Oxidation: N-oxides of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine.

    Reduction: 2,2’-bipyridine.

Scientific Research Applications

6-Bromo-6’-(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in the development of metal-based drugs.

    Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can alter biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-6’-chloro-2,2’-bipyridine
  • 6-Bromo-6’-methyl-2,2’-bipyridine
  • 6-Bromo-6’-hydroxy-2,2’-bipyridine

Uniqueness

6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the preparation of diverse organic compounds.

Properties

CAS No.

656258-97-8

Molecular Formula

C11H8Br2N2

Molecular Weight

328.00 g/mol

IUPAC Name

2-bromo-6-[6-(bromomethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C11H8Br2N2/c12-7-8-3-1-4-9(14-8)10-5-2-6-11(13)15-10/h1-6H,7H2

InChI Key

ZLNTZFCZIUULHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)CBr

Origin of Product

United States

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